(2-Bromobenzo[d]thiazol-6-yl)methanol
Overview
Description
(2-Bromobenzo[d]thiazol-6-yl)methanol is an organic compound with the molecular formula C8H6BrNOS. It belongs to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Mechanism of Action
- Thiazoles, like “(2-Bromobenzo[d]thiazol-6-yl)methanol,” are known to exhibit diverse biological activities due to their involvement in various cellular processes .
- However, thiazoles have been found in biologically active compounds, including antimicrobial drugs (e.g., sulfathiazole), antiretrovirals (e.g., Ritonavir), and antineoplastics (e.g., Tiazofurin) .
- Two synthesized compounds (Fig. 10 and 11) showed anti-inflammatory activity comparable to standard ibuprofen .
Target of Action
Biochemical Pathways
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromobenzo[d]thiazol-6-yl)methanol typically involves the bromination of benzothiazole derivatives followed by a reduction process. One common method includes the bromination of 2-aminobenzothiazole to form 2-bromobenzothiazole, which is then subjected to a reduction reaction using a reducing agent such as sodium borohydride to yield this compound .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(2-Bromobenzo[d]thiazol-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding benzothiazole derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is commonly used as a reducing agent.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 2-bromobenzo[d]thiazole-6-carboxylic acid.
Reduction: Formation of 2-aminobenzothiazole.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
(2-Bromobenzo[d]thiazol-6-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Lacks the bromine and hydroxyl groups, resulting in different reactivity and biological activity.
2-Bromobenzothiazole: Lacks the hydroxyl group, which affects its solubility and reactivity.
6-Hydroxybenzothiazole: Lacks the bromine atom, leading to different substitution patterns and biological activities.
Uniqueness
(2-Bromobenzo[d]thiazol-6-yl)methanol is unique due to the presence of both bromine and hydroxyl functional groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for the development of new materials and therapeutic agents .
Properties
IUPAC Name |
(2-bromo-1,3-benzothiazol-6-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNOS/c9-8-10-6-2-1-5(4-11)3-7(6)12-8/h1-3,11H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMONXQUGLOZBOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CO)SC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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